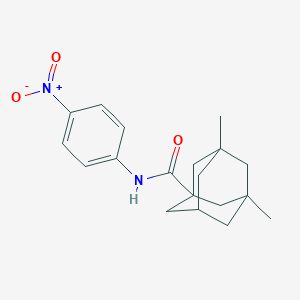![molecular formula C27H35ClN2O3 B5214472 1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the given structure typically involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of related imidazoline derivatives involves the interaction of cycloalkylphenols and aminoethylnonylimidazoline, followed by purification and treatment with hydrochloric acid and NH4OH to isolate the desired compound (Aghamali̇yev, Naghiyeva, & Rasulov, 2018). Such procedures highlight the complexity and precision required in synthesizing complex organic compounds.
Molecular Structure Analysis
The crystal structure and UV spectra of benzimidazolium chloride derivatives provide insight into the steric and electronic effects of substituents on the benzimidazole core. One study showed that steric hindrance causes the cation in the crystal to deviate significantly from planarity, influencing the material's physical and chemical properties (Khan, Mishra, Mhatre, & Datta, 2017).
Chemical Reactions and Properties
Compounds with the benzimidazolium core structure undergo various chemical reactions, reflecting their reactivity and potential utility in synthesis. For example, the synthesis and biological evaluation of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as antileukemic agents demonstrate the pharmacological relevance of such compounds (Gowda et al., 2009). Additionally, the oxidative condensation of benzyl alcohols with phenylenediamines to give benzimidazoles highlights a synthetic application of benzimidazole derivatives (Geng et al., 2020).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are greatly influenced by their molecular structure. The presence of methoxy and other substituents affects properties like solubility, melting point, and crystallinity. For example, the crystal structure analysis of a 1,2-disubstituted benzimidazolium chloride reveals how steric hindrance and substituent effects influence the compound's physical form (Khan et al., 2017).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity towards nucleophiles, electrophiles, and other reaction partners, are pivotal for their application in organic synthesis and material science. Studies like the synthesis and evaluation of benzimidazole derivatives for antileukemic activity demonstrate the chemical behavior of these compounds in biological systems (Gowda et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[2-(4-methoxyphenyl)-3-methylbenzimidazol-3-ium-1-yl]acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N2O3.ClH/c1-18(2)22-15-10-19(3)16-25(22)32-26(30)17-29-24-9-7-6-8-23(24)28(4)27(29)20-11-13-21(31-5)14-12-20;/h6-9,11-14,18-19,22,25H,10,15-17H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWIOMRWLOADN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC=C(C=C4)OC)C)C(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2834416 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)


![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)


![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)

![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)